molecular formula C19H20FNO2 B2918402 Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate CAS No. 1923836-86-5

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate

Cat. No.: B2918402
CAS No.: 1923836-86-5
M. Wt: 313.372
InChI Key: NLXULBPNNZVONZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink, or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing), P330 (Rinse mouth), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate typically involves the following steps:

    Formation of the Fluoroquinoline Core: The synthesis begins with the preparation of the 6-fluoroquinoline core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Cyclohexene Ring Formation: The next step involves the formation of the cyclohexene ring, which is achieved through a series of cyclization reactions.

    Esterification: The final step is the esterification of the intermediate compound to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate involves its interaction with specific molecular targets. The fluoroquinoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: A class of compounds known for their antibacterial activity.

    Quinoline Derivatives: Compounds with similar structural features but different functional groups.

Uniqueness

Ethyl 2-(4-(6-fluoroquinolin-4-yl)cyclohex-3-enyl)acetate is unique due to its combination of a fluoroquinoline core and a cyclohexene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 2-[4-(6-fluoroquinolin-4-yl)cyclohex-3-en-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-2-23-19(22)11-13-3-5-14(6-4-13)16-9-10-21-18-8-7-15(20)12-17(16)18/h5,7-10,12-13H,2-4,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXULBPNNZVONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(=CC1)C2=C3C=C(C=CC3=NC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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